1-(4-Cyanobutyl)-gamma-methyl-alpha,alpha-diphenylpyridinium hydrogen fumarate is a synthetic compound that has garnered attention in the field of pharmacology and toxicology due to its classification as a new psychoactive substance. This compound is primarily known for its effects on the cannabinoid receptors in the human body, leading to various physiological responses. It is important to note that this compound is often associated with designer drugs and has been studied for its potential therapeutic and adverse effects.
This compound is classified as a synthetic cannabinoid, which are substances designed to mimic the effects of naturally occurring cannabinoids found in cannabis. Specifically, 1-(4-cyanobutyl)-gamma-methyl-alpha,alpha-diphenylpyridinium hydrogen fumarate has been identified as a potent agonist for cannabinoid receptors CB1 and CB2, with significant implications for both recreational use and potential medical applications. The compound is structurally related to other synthetic cannabinoids such as CUMYL-4CN-BINACA, which has similar pharmacological properties .
The synthesis of 1-(4-cyanobutyl)-gamma-methyl-alpha,alpha-diphenylpyridinium hydrogen fumarate typically involves multi-step organic synthesis techniques. Key steps may include:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound.
The molecular formula of 1-(4-cyanobutyl)-gamma-methyl-alpha,alpha-diphenylpyridinium hydrogen fumarate is , indicating a complex structure with multiple functional groups.
1-(4-Cyanobutyl)-gamma-methyl-alpha,alpha-diphenylpyridinium hydrogen fumarate can undergo various chemical reactions typical of synthetic cannabinoids:
The binding affinity and efficacy can be assessed through receptor binding assays, where concentrations of the compound are varied to determine their effects on receptor activity.
The mechanism of action for 1-(4-cyanobutyl)-gamma-methyl-alpha,alpha-diphenylpyridinium hydrogen fumarate involves its interaction with cannabinoid receptors:
Studies have shown that this compound has an effective concentration (EC50) of approximately 0.58 nM at the CB1 receptor . Such potency suggests significant potential for both therapeutic applications and risks associated with recreational use.
1-(4-Cyanobutyl)-gamma-methyl-alpha,alpha-diphenylpyridinium hydrogen fumarate is primarily studied for:
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1